molecular formula C20H24N2O5 B1193377 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid CAS No. 1794760-28-3

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid

Cat. No.: B1193377
CAS No.: 1794760-28-3
M. Wt: 372.4 g/mol
InChI Key: IWSFHSVGBKPYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole (PD144418) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-methylphenyl group and a 1-propyl-3,6-dihydro-2H-pyridinyl moiety. Its structure combines aromatic and partially saturated nitrogen-containing rings, which are critical for interactions with biological targets. The compound is often studied in conjunction with oxalic acid, likely as a co-crystal or salt to enhance solubility or stability .

PD144418 has been investigated for its role as a ligand targeting sigma-1 receptors (σ1R), which are implicated in neurological disorders such as anxiety and depression.

Preparation Methods

Core Synthetic Strategies

Oxazole Ring Formation via Cycloaddition

The 1,2-oxazole core is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For PD 144418 Oxalate, this step may involve:

  • Nitrile oxide generation : Derived from hydroxylamine derivatives.

  • Alkene coupling : Propyl-substituted pyridine derivatives serve as dipolarophiles.

  • Catalytic systems : Base-mediated conditions (e.g., triethylamine or pyridine) .

Example Reaction Pathway :

  • Nitrile oxide preparation : React hydroxylamine hydrochloride with α,β-unsaturated ketones or aldehydes.

  • Cycloaddition : Combine with propyl-pyridine alkenes under inert atmospheres (N₂ or Ar).

Alkylation of Pyridine Derivatives

The 1-propyl-3,6-dihydro-2H-pyridin-5-yl moiety is introduced via alkylation. Key steps include:

  • Base-mediated deprotonation : Use NaOH or KOH to activate pyridine intermediates.

  • Nucleophilic substitution : React with propyl halides (e.g., propyl bromide) in polar aprotic solvents (DMSO or DMF) .

Optimized Conditions :

ParameterValueSource
BaseNaOH (2–3 equivalents)
SolventDMSO or 1-methyl-2-pyrrolidone
Temperature40–80°C

Oxalic Acid Salt Formation

The free base is converted to the oxalate salt to enhance stability and solubility. This involves:

  • Free base dissolution : In diethyl ether or ethyl acetate.

  • Oxalic acid addition : Slowly add oxalic acid solution (1–2 equivalents) under stirring.

  • Crystallization : Cool to 0–5°C to precipitate the salt .

Yield Variability :

MethodYield (%)Purity (%)Source
Ether precipitation20–55>90
Ethyl acetate wash53–6789–97

Detailed Reaction Protocols

Method A: Alkylation Followed by Cycloaddition

Step 1: Pyridine Alkylation

  • Reactants : 3,6-dihydro-2H-pyridin-5-ol, propyl bromide, NaOH.

  • Conditions : DMSO, 80°C, 24–48 hours .

  • Product : 1-propyl-3,6-dihydro-2H-pyridin-5-ol.

Step 2: Oxazole Ring Formation

  • Reactants : 4-methylbenzaldehyde, hydroxylamine hydrochloride.

  • Conditions : Ethanol, HCl, reflux .

  • Product : 3-(4-methylphenyl)-1,2-oxazole.

Step 3: Coupling

  • Reactants : Oxazole intermediate, propyl-pyridine derivative.

  • Conditions : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Method B: One-Pot Oxazole-Pyridine Assembly

Key Steps :

  • Condensation : 4-methylbenzaldehyde + hydroxylamine → nitrile oxide.

  • Cycloaddition : React with propyl-pyridine alkene in situ.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) .

Advantages :

  • Reduced isolation steps.

  • Higher atom economy compared to multi-step routes.

Challenges and Optimization Strategies

Selectivity Issues

Competing side reactions include:

  • Over-alkylation : Excess propyl bromide may lead to di-substituted pyridines.

  • Oxazole isomerization : Thermodynamic vs. kinetic control during cycloaddition .

Solutions :

  • Stoichiometric control : Use 1.1 equivalents of alkylating agents.

  • Low-temperature conditions : Minimize isomerization (e.g., 0–5°C for oxazole formation) .

Purification Challenges

Common Impurities :

  • Unreacted starting materials.

  • Oxalic acid byproducts.

Remedies :

ImpurityRemoval MethodSource
Excess pyridineIsopropyl acetate washes
Oxalic acidpH adjustment (pH 6.5–7.0)

Comparative Analysis of Synthetic Methods

ParameterMethod A (Multi-Step)Method B (One-Pot)
Total Steps 32
Yield 45–60%30–50%
Purity >95%85–90%
Cost HighModerate
Scalability ModerateHigh

Key Insight : One-pot methods offer simplicity but require precise reaction control. Multi-step routes are preferred for high-purity applications .

Case Studies in Salt Formation

Procedure H: Oxalate Salt Preparation

  • Dissolve free base in diethyl ether (10–20 mL/g).

  • Add oxalic acid (1.5 equivalents) as a diether solution.

  • Stir : 1–2 hours at 20°C.

  • Filter : Collect precipitate, dry under vacuum .

Critical Factors :

  • Solvent choice : Ether > ethyl acetate for crystallization efficiency.

  • Oxalic acid purity : Use anhydrous oxalic acid to avoid hydration byproducts.

Industrial-Scale Considerations

Solvent Recovery

Process :

  • Distillation : Recover DMSO or DMF under reduced pressure.

  • Recycling : Reuse solvents after purification with activated carbon.

Economic Impact :

  • Cost reduction : ~30% savings in solvent expenses.

  • Environmental benefit : Minimized waste generation .

Chemical Reactions Analysis

PD 144418 oxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PD 144418 oxalate may result in the formation of corresponding oxides, while reduction may yield the corresponding reduced forms .

Scientific Research Applications

PD 144418 oxalate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural Analogues

PD144418 belongs to a broader class of 1,2-oxazole derivatives. Key structural analogues and their distinguishing features include:

Compound Name Core Structure Substituents Biological Target Reference
PD144418 1,2-Oxazole 4-Methylphenyl, 1-propyl-3,6-dihydro-2H-pyridinyl Sigma-1 receptor (σ1R)
Z1241145220 (3-[1-(3-Phenylpropyl)-1,2,3,6-tetrahydropyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine) Pyrrolopyridine Phenylpropyl-tetrahydropyridinyl Undisclosed
5-(3-Methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole 1,2-Oxazole 3-Methylthiophen-2-yl, 3,4,5-trimethoxyphenyl Lipoxygenase (LOX), COX-2
3-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole 1,2-Oxazole 4-Chlorophenyl, (4-methylphenyl)sulfanylmethyl Undisclosed (structural analogue)

Key Observations :

  • Substituent Impact : PD144418’s 4-methylphenyl group enhances lipophilicity compared to polar substituents in other oxazoles (e.g., sulfanylmethyl in ). Its dihydropyridinyl moiety may facilitate σ1R binding via partial saturation, unlike fully aromatic analogues.
  • Biological Targets : Unlike PD144418, the 3,4,5-trimethoxyphenyl-substituted oxazole () inhibits LOX/COX-2, highlighting how aryl substituents dictate target specificity.

Pharmacological Activity

MM-GBSA binding free energy calculations (Table 2, ) reveal critical differences between PD144418 and Z1241145220:

Energy Component (kcal mol⁻¹) PD144418 Z1241145220
Coulomb Energy -7.2 -5.8
Lipophilic Energy -12.4 -10.1
van der Waals Energy -25.3 -22.7
Total Binding Free Energy -45.9 -41.6

Analysis :

  • PD144418 exhibits stronger Coulombic and lipophilic interactions, likely due to its oxazole core and methylphenyl group.
  • Z1241145220’s pyrrolopyridine scaffold reduces van der Waals contributions, suggesting reduced target affinity compared to PD144418.

Key Research Findings

σ1R Selectivity: PD144418’s dihydropyridinyl group confers σ1R selectivity over related receptors (e.g., NMDA), unlike non-saturated analogues .

Enzyme Inhibition vs. Receptor Modulation : Oxazole derivatives with electron-withdrawing groups (e.g., sulfonyl in ) exhibit enzyme inhibitory activity, whereas PD144418’s alkyl-aryl design favors receptor binding .

Safety Profile : Brominated oxazoles () pose handling risks (e.g., toxicity), whereas PD144418’s propyl chain may reduce reactivity, though in vivo safety data are lacking.

Biological Activity

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid, also known as PD 144418 oxalate, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes an oxazole ring and a pyridine derivative, which are known to interact with various biological systems. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20H24N2O5
  • Molecular Weight : 372.42 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1794760-28-3

PD 144418 acts primarily as a selective sigma-1 receptor ligand. The compound exhibits a high affinity for sigma-1 receptors (Ki = 0.08 nM) and a lower affinity for sigma-2 receptors (Ki = 1377 nM) . The binding to sigma-1 receptors modulates various cellular processes including:

  • Ion Channel Regulation : Influences calcium and potassium channels.
  • Neurotransmitter Release : Affects the release of neurotransmitters such as dopamine and serotonin.
  • Cell Survival : Plays a role in protecting cells from apoptosis under stress conditions.

Biological Activities

Research indicates that compounds similar to PD 144418 exhibit a range of biological activities:

  • Antipsychotic Effects : Preliminary studies suggest potential applications in treating psychiatric disorders due to its interaction with sigma receptors .
  • Neuroprotective Properties : The compound may provide neuroprotection in models of neurodegenerative diseases by modulating cellular stress responses.
  • Antidiabetic Effects : Similar compounds have shown promise in managing blood glucose levels, suggesting potential for diabetes treatment .

Interaction Studies

Interaction studies have elucidated the pharmacodynamics of PD 144418. For instance, research involving animal models has demonstrated its ability to alter behavioral responses associated with anxiety and depression when administered at specific dosages .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of PD 144418 against structurally similar compounds:

Compound NameStructureUnique Features
3-(4-fluorophenyl)-5-(1-propylpyridin-5-yl)-1,2-oxazoleStructureContains fluorine substituent which may enhance bioactivity
PD 144418 OxalateStructureKnown for specific antidiabetic effects
5-(3-chlorophenyl)-1,2-oxazolStructureLacks pyridine component; simpler structure may lead to different biological profiles

This table illustrates how PD 144418's unique combination of functional groups may contribute to its distinct biological activities.

Pharmacokinetics

Understanding the pharmacokinetics of PD 144418 is crucial for determining its therapeutic efficacy. Studies have shown that the compound is rapidly absorbed and distributed in tissues expressing sigma receptors . Its metabolism primarily occurs via hepatic pathways, leading to various metabolites that may also exhibit biological activity.

Q & A

Basic Question: What are the common synthetic routes for preparing 3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole?

Answer:
The synthesis typically involves cyclization reactions, such as the Huisgen 1,3-dipolar cycloaddition or thermal cyclization of precursor hydrazides/nitriles. For example:

  • Step 1: React 4-methylphenyl-substituted nitrile with hydroxylamine to form an amidoxime intermediate.
  • Step 2: Condense with 1-propyl-3,6-dihydro-2H-pyridine-5-carbaldehyde under acidic conditions (e.g., HCl/EtOH) to form the oxazole ring .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm structure via 1H NMR^{1}\text{H NMR} (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Advanced Question: How can reaction conditions be optimized to improve yield in oxazole ring formation?

Answer:
Optimization requires a factorial design of experiments (DoE) to evaluate variables:

  • Variables: Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst (e.g., p-TsOH), and reaction time (6–24 hrs).
  • Method: Use a central composite design (CCD) to minimize experiments while capturing interactions. For example, a 24^4 factorial design with center points reduces trials to 20–30 .
  • Data Analysis: Apply ANOVA to identify significant factors. For instance, higher temperatures (≥100°C) and DMF as solvent may increase yield by 30% due to improved solubility of intermediates .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR}: Identify substituents on the oxazole (e.g., 4-methylphenyl protons at δ 2.3–2.5 ppm) and dihydro-pyridine protons (δ 1.5–1.8 ppm for propyl group) .
  • FTIR: Confirm oxazole C=N stretching (~1610 cm1^{-1}) and oxalic acid O-H (broad peak ~2500–3500 cm1^{-1}) .
  • HPLC-MS: Assess purity (>95%) and molecular ion peak (e.g., m/z 341 for [M+H]+^+) .

Advanced Question: How can contradictory spectral data (e.g., unexpected 13C NMR^{13}\text{C NMR}13C NMR shifts) be resolved?

Answer:

  • Hypothesis Testing: Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) to verify assignments .
  • Variable Temperature NMR: Perform at 25°C and −40°C to detect dynamic effects (e.g., hindered rotation of the 4-methylphenyl group causing split peaks) .
  • Cross-Validation: Use 2D NMR (HSQC, HMBC) to correlate ambiguous signals. For example, HMBC correlations between oxazole C-2 and pyridine protons confirm connectivity .

Basic Question: What in vitro assays are suitable for initial biological activity screening?

Answer:

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM concentrations) .
  • Cytotoxicity: MTT assay on HEK-293 cells (IC50_{50} determination) .

Advanced Question: How can structure-activity relationships (SAR) be studied for the oxazole-pyridine moiety?

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-methylphenyl with 3,4-dimethoxyphenyl) and compare bioactivity .
  • Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 PDB: 3LN1). Focus on hydrogen bonds between oxazole N and Arg120 .
  • Free-Wilson Analysis: Quantify contributions of substituents to activity. For example, 4-methylphenyl may enhance lipophilicity (logP +0.5) and membrane permeability .

Advanced Question: How can computational methods streamline reaction design for novel derivatives?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify low-energy pathways .
  • Machine Learning: Train models on existing oxadiazole/oxazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new substrates .
  • Feedback Loop: Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions .

Basic Question: How should stability studies be designed for oxalic acid co-crystals?

Answer:

  • Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., free oxalic acid at Rt_t 3.2 min) .
  • pH Stability: Test in buffers (pH 1–10) to assess hydrolysis of the oxazole ring. Use UV-Vis (λ = 270 nm) to track degradation .

Advanced Question: How can contradictory bioactivity data between labs be reconciled?

Answer:

  • Meta-Analysis: Aggregate data from multiple studies (e.g., IC50_{50} values) and apply random-effects models to account for variability .
  • Protocol Harmonization: Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
  • Reproducibility Testing: Collaborate with a third-party lab to validate key findings .

Advanced Question: What strategies mitigate instability of the dihydro-pyridine moiety during storage?

Answer:

  • Lyophilization: Freeze-dry under argon to prevent oxidation. Store at −20°C in amber vials with desiccants .
  • Stabilizers: Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit radical-mediated degradation .
  • Accelerated Aging: Use Arrhenius modeling (25–60°C) to predict shelf life. Ea_a ≈ 50 kJ/mol indicates 24-month stability at 4°C .

Properties

IUPAC Name

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O.C2H2O4/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15;3-1(4)2(5)6/h5-9,12H,3-4,10-11,13H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSFHSVGBKPYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101336203
Record name PD 144418 oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1794760-28-3
Record name PD 144418 oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101336203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.